

Application Notes and Protocols for Monitoring Avermectin B1 Resistance

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Avermectin B1, a macrocyclic lactone produced by the soil bacterium Streptomyces avermitilis, is a potent endectocide widely used in agriculture and veterinary medicine to control a broad spectrum of nematodes and arthropods. However, the extensive use of Avermectin B1 has led to the development of resistance in various pest populations, compromising its efficacy and necessitating robust monitoring strategies. This document provides detailed application notes and protocols for monitoring Avermectin B1 resistance, encompassing bioassays, molecular diagnostics, and biochemical assays. The provided methodologies and data will aid researchers and professionals in developing effective resistance management programs.

Data Presentation: Quantitative Susceptibility Data

The following tables summarize the 50% lethal concentration (LC50) values of **Avermectin B1** against susceptible and resistant strains of various key pests, along with reported resistance ratios. These data are essential for establishing baseline susceptibility and identifying shifts in population sensitivity.

Table 1: Avermectin B1 LC50 Values for Susceptible Pest Strains



Pest Species	Strain	Bioassay Method	LC50	Units	Citation
Tetranychus urticae (Two- spotted spider mite)	GSS (Susceptible)	Leaf Disc Dip	0.0324	mg a.i./L	[1]
Plutella xylostella (Diamondbac k moth)	Susceptible	Leaf Dipping	2	mg/L	[2]
Musca domestica (House fly)	Susceptible	Topical Application	>90% control at 0.1%	% concentration	[3]
Caenorhabdit is elegans (Nematode)	N2	Liquid Culture	~0.5	μg/mL (paralysis)	[4]
Haemonchus contortus (Nematode)	Susceptible	Larval Development Assay	Not specified	-	[5]

Table 2: Avermectin B1 Resistance Ratios in Pest Populations



Pest Species	Resistant Strain	Susceptible Strain	Resistance Ratio (RR)	Citation
Tetranychus urticae	ABA 15	GSS	>108	[1]
Plutella xylostella	Selected Strain	Ardabil (Susceptible)	14.21	[2]
Colorado Potato Beetle	AB-F	SS	23	[6]
House Fly	AVER	-	>60,000 (topical)	[6]
Caenorhabditis oncophora	Resistant Isolate	Susceptible Isolate	2.6 (in vitro)	[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted based on the specific pest species and available laboratory resources.

Larval Packet Test (LPT) for Ectoparasites (e.g., Mites, Ticks)

This bioassay is a standard method for determining the susceptibility of ectoparasites to acaricides.

Materials:

- Avermectin B1 technical grade (≥95% purity)
- Acetone (analytical grade)
- Olive oil or other suitable carrier oil
- Filter paper (Whatman No. 1)
- Petri dishes or multi-well plates



- Micropipettes
- Incubator
- Stereomicroscope
- Test organisms (e.g., larval ticks, mites)

- Preparation of Avermectin B1 dilutions:
 - Prepare a stock solution of Avermectin B1 in acetone.
 - Perform serial dilutions of the stock solution with a mixture of olive oil and acetone (2:1 ratio) to achieve the desired final concentrations. A pre-test with a wide range of concentrations is recommended to determine the appropriate range for the definitive test.
- Impregnation of filter paper:
 - Cut filter paper to the size of the petri dish or well.
 - Apply a known volume (e.g., 0.5 mL) of each Avermectin B1 dilution evenly onto a filter paper.
 - Prepare control filter papers treated only with the olive oil-acetone mixture.
 - Allow the solvent to evaporate completely in a fume hood for at least 24 hours.
- Exposure of organisms:
 - Place 10-20 active larvae onto each impregnated filter paper.
 - Seal the petri dishes or plates to prevent escape.
 - \circ Incubate at a controlled temperature and humidity (e.g., 27 \pm 1°C and >80% RH) for 24 hours.
- Mortality assessment:



- After the exposure period, observe the larvae under a stereomicroscope.
- Consider larvae that are immobile or unable to coordinate their movements as dead.
- Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if it is between 5% and 20%.
- Data analysis:
 - Analyze the dose-response data using probit analysis to determine the LC50 and LC90 values.

Adult Vial Test (AVT) for Insects (e.g., House Flies)

This method assesses the contact toxicity of insecticides to adult insects.

Materials:

- Avermectin B1 technical grade
- Acetone (analytical grade)
- Glass scintillation vials (20 mL)
- Micropipettes
- Vortex mixer
- Aspirator
- Test insects (e.g., adult house flies, 3-5 days old)

- Coating of vials:
 - Prepare a range of **Avermectin B1** concentrations in acetone.
 - Pipette 1 mL of each dilution into a glass vial.



- Coat the entire inner surface of the vial by rolling and vortexing until the acetone has completely evaporated.
- Prepare control vials treated with acetone only.
- Exposure of insects:
 - Introduce 10-25 insects into each vial using an aspirator.
 - Cap the vials with a breathable material (e.g., cotton ball).
- Mortality assessment:
 - Record mortality at regular intervals (e.g., 15, 30, 60, 120 minutes) and at 24 hours postexposure.
 - Insects unable to stand or move in a coordinated manner are considered dead.
- · Data analysis:
 - Calculate the percentage mortality at each time point for each concentration.
 - Determine the LC50 and lethal time to 50% mortality (LT50) using appropriate statistical software.

Larval Development Assay (LDA) for Nematodes

This in vitro assay measures the effect of an anthelmintic on the development of nematode larvae.

Materials:

- Avermectin B1
- Dimethyl sulfoxide (DMSO)
- Nutrient broth or appropriate larval culture medium
- 96-well microtiter plates



- Nematode eggs or L1 larvae
- Incubator
- Inverted microscope

- Preparation of drug dilutions:
 - Dissolve Avermectin B1 in DMSO to create a stock solution.
 - Prepare serial dilutions of the stock solution in the larval culture medium. The final DMSO concentration should not exceed 1%.
- Assay setup:
 - Add a standardized number of nematode eggs or L1 larvae to each well of a 96-well plate.
 - Add the different concentrations of Avermectin B1 to the wells. Include control wells with culture medium and DMSO only.
- Incubation:
 - Incubate the plates at an appropriate temperature (e.g., 25-27°C) for a period that allows for the development of larvae to a specific stage (e.g., L3) in the control wells (typically 5-7 days).
- Assessment of development:
 - Examine the wells under an inverted microscope and count the number of larvae that have successfully developed to the target stage.
 - Calculate the percentage inhibition of development for each concentration relative to the control.
- Data analysis:



 Determine the concentration that inhibits 50% of larval development (IC50) using a suitable dose-response model.

Molecular Diagnostics: qPCR for Detecting Resistance Alleles

Quantitative PCR (qPCR) can be used to detect and quantify the frequency of known resistance-associated mutations, such as those in the glutamate-gated chloride channel (GluCl) genes.[7]

Materials:

- DNA extraction kit
- Primers and probes specific for the wild-type and mutant alleles
- qPCR master mix
- qPCR instrument
- Genomic DNA from individual or pooled pest samples

- DNA Extraction:
 - Extract genomic DNA from individual or pooled samples of the target pest using a suitable commercial kit or standard protocol.
- Primer and Probe Design:
 - Design allele-specific primers and/or probes that can differentiate between the susceptible (wild-type) and resistant (mutant) alleles. TaqMan assays are commonly used for this purpose.[7]
- qPCR Reaction Setup:



- Prepare the qPCR reaction mix containing the DNA template, primers, probes, and qPCR master mix according to the manufacturer's instructions.[8]
- Include positive controls for both wild-type and mutant alleles, as well as no-template controls.
- qPCR Cycling and Data Acquisition:
 - Run the qPCR reaction on a real-time PCR instrument using an optimized cycling protocol.[9] The protocol typically includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.[8]
- Data Analysis:
 - Analyze the amplification data to determine the cycle threshold (Ct) values for each allele.
 - Calculate the frequency of the resistance allele in the population based on the relative amplification of the mutant and wild-type alleles.

Biochemical Assays: Esterase and Glutathione Stransferase (GST) Activity

Increased activity of detoxification enzymes like esterases and GSTs can contribute to **Avermectin B1** resistance.

Materials:

- Pest homogenate (prepared in phosphate buffer)
- Spectrophotometer
- p-Nitrophenyl acetate (for esterase assay)
- 1-chloro-2,4-dinitrobenzene (CDNB) and reduced glutathione (GSH) (for GST assay)
- Bradford reagent for protein quantification

Procedure (General):



- Enzyme Preparation:
 - Homogenize individual or pooled pest samples in cold phosphate buffer.
 - Centrifuge the homogenate to obtain a supernatant containing the enzymes.
- Protein Quantification:
 - Determine the total protein concentration in the supernatant using the Bradford assay.
- Enzyme Activity Measurement:
 - Esterase Assay: Mix the enzyme supernatant with a solution of p-nitrophenyl acetate and measure the increase in absorbance at 405 nm over time.
 - GST Assay: Mix the enzyme supernatant with CDNB and GSH and measure the increase in absorbance at 340 nm over time.
- Data Analysis:
 - Calculate the specific activity of the enzymes (e.g., in nmol/min/mg protein).
 - Compare the enzyme activities between suspected resistant and susceptible populations.

Mandatory Visualizations Signaling Pathways and Experimental Workflows

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// Position nodes {rank=same; Avermectin_Extracellular; Cell_Membrane; Efflux;} {rank=same; Avermectin_Intracellular; Pgp; Target_Site;} {rank=same; ATP; ADP; Reduced_Binding;} } .dot P-glycoprotein mediated efflux of **Avermectin B1**.



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